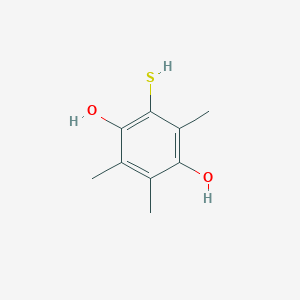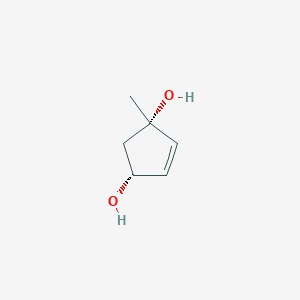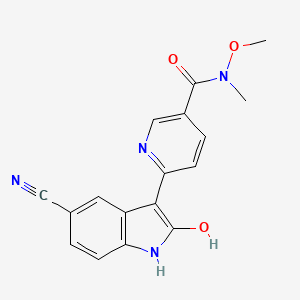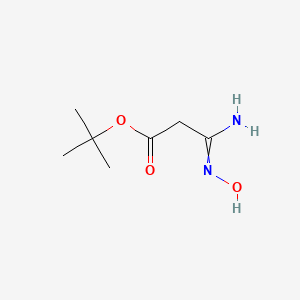
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone
概要
説明
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone is an organic compound that features a bromophenyl group and a dichloropyrimidinyl group connected via a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone typically involves the coupling of 3-bromobenzoyl chloride with 2,4-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methanone bridge can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the methanone bridge.
科学的研究の応用
Chemistry
In chemistry, (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers study its interactions with biological targets to develop new therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or chemical resistance .
作用機序
The mechanism of action of (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and dichloropyrimidinyl groups can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, to exert their effects .
類似化合物との比較
Similar Compounds
3-Bromobenzoyl Chloride: A precursor in the synthesis of (3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone.
2,4-Dichloropyrimidine: Another precursor used in the synthesis.
3-Bromo-5-chloropyrimidine: A similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific combination of bromophenyl and dichloropyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C11H5BrCl2N2O |
|---|---|
分子量 |
331.98 g/mol |
IUPAC名 |
(3-bromophenyl)-(2,4-dichloropyrimidin-5-yl)methanone |
InChI |
InChI=1S/C11H5BrCl2N2O/c12-7-3-1-2-6(4-7)9(17)8-5-15-11(14)16-10(8)13/h1-5H |
InChIキー |
SLUXVLADAWDVRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(N=C2Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-,3-dihydro-6-methoxy-1H-inden-3-yl)ethyl]amine](/img/structure/B8560053.png)

![4-{[(Benzenesulfonyl)imino]methyl}benzoic acid](/img/structure/B8560066.png)






![N-(2-Aminoethyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8560099.png)
![3-(3-Chloro[1,1'-biphenyl]-2-yl)propan-1-ol](/img/structure/B8560101.png)



